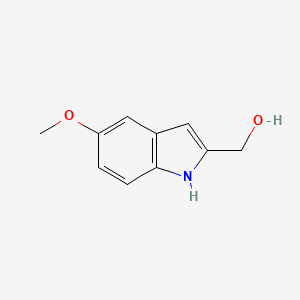

(5-methoxy-1H-indol-2-yl)methanol

Übersicht

Beschreibung

(5-Methoxy-1H-indol-2-yl)methanol: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-methoxy-1H-indol-2-yl)methanol typically involves the reaction of 5-methoxyindole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the indole nitrogen attacks the electrophilic carbon of formaldehyde, followed by protonation and subsequent reduction to yield the final product .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

-

Example : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields (5-methoxy-1H-indol-2-yl)methanal, a key intermediate for further functionalization .

-

Conditions :

Oxidizing Agent Solvent Temperature Product PCC CH₂Cl₂ 0–25°C Aldehyde KMnO₄ H₂O/THF 50°C Carboxylic acid

Esterification and Acylation

The alcohol group participates in esterification reactions to enhance lipophilicity or enable conjugation.

-

Acetylation : Treatment with acetic anhydride in pyridine produces the corresponding acetate ester.

-

Carbamate Formation : Reaction with chloroformates (e.g., ethyl chloroformate) generates carbamate derivatives for prodrug applications .

textThis compound + Ethyl glycinate → Methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)sulfonyl)-1H-indole-5-carboxylate Conditions: Tetrahydrofuran, carbonyldiimidazole, rt, 18 h

Nucleophilic Substitution

The hydroxymethyl group can be replaced by halogens or other nucleophiles:

-

Bromination : Using PBr₃ in diethyl ether replaces the -OH group with bromine, forming (5-methoxy-1H-indol-2-yl)methyl bromide .

-

Thioether Formation : Reaction with thiols in the presence of Mitsunobu reagents yields thioether derivatives.

Table 1 : Substitution reactions and outcomes

| Reagent | Product | Application |

|---|---|---|

| PBr₃ | (5-Methoxyindol-2-yl)methyl bromide | Intermediate for cross-coupling |

| NaSH/DBU | Thiol derivative | Radioligand synthesis |

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with aryl boronic acids forms biaryl structures .

-

Buchwald-Hartwig Amination : Introduces amine groups at the indole’s 3-position .

textThis compound + Aryl boronic acid → Biaryl derivative Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: DME/H₂O Yield: 60–85%

Reductive Alkylation

The hydroxymethyl group is reduced to a methylene group under specific conditions:

Mechanistic Insight :

The reduction proceeds via a two-step mechanism:

-

Formation of an alkoxide intermediate.

-

Hydride transfer from LiAlH₄ to yield the alkylated product .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

-

Lactone Formation : Oxidative cyclization with MnO₂ generates a five-membered lactone ring .

-

Indole-Benzofuran Fusion : Photochemical [2+2] cycloaddition creates polycyclic architectures .

Table 2 : Cyclization products and conditions

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| (5-Methoxyindol-2-yl)methanol | MnO₂, CH₃CN | Indolo[2,1-b]benzofuran-6-one | 72% |

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : Coupling with isoquinoline moieties via amide bonds enhances cytotoxicity.

-

Antimicrobial Derivatives : Schiff base formation with aldehydes improves bacterial membrane penetration .

Key Finding : Derivatives show IC₅₀ values of 1.67–4.63 μM against bacterial/fungal targets in docking studies .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (5-methoxy-1H-indol-2-yl)methanol typically involves the reaction of 5-methoxyindole with formaldehyde in the presence of reducing agents. The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated efficacy superior to conventional antibiotics like ampicillin . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

The indole derivatives, including this compound, have been investigated for their potential antitumor properties. Molecular docking studies suggest that these compounds can bind effectively to cancer-related targets, potentially inhibiting tumor growth and proliferation . In vitro studies have shown that they can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Melatonin Receptor Interaction

This compound is structurally related to melatonin and has been studied for its ability to interact with melatonin receptors. This interaction may confer various therapeutic effects, including sleep regulation and antioxidant properties . The compound's ability to mimic melatonin could lead to applications in treating sleep disorders and neurodegenerative diseases.

Neuropharmacology

Due to its structural similarity to melatonin, this compound has been explored for neuroprotective effects. Studies suggest that it may help mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions . This property could be harnessed for developing treatments for diseases characterized by inflammation.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (5-methoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the particular derivative or application being studied .

Vergleich Mit ähnlichen Verbindungen

5-Methoxyindole: A precursor in the synthesis of (5-methoxy-1H-indol-2-yl)methanol.

5-Methoxytryptamine: A related compound with similar structural features but different biological activity.

5-Methoxy-2-methylindole: Another indole derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

(5-Methoxy-1H-indol-2-yl)methanol, also known as 5-Methoxyindole-2-methanol, is a compound of interest due to its potential biological activities. This indole derivative has been studied for its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound includes a methoxy group and a hydroxymethyl group attached to an indole ring. Its molecular formula is with a molecular weight of 161.22 g/mol. This structure is significant in influencing its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.98 µg/mL | |

| Mycobacterium tuberculosis | 7.80 µg/mL | |

| Candida albicans | 62.50 µg/mL |

The compound showed a higher degree of antibacterial potency than standard antibiotics like ampicillin and demonstrated significant antifungal activity against multiple strains.

Anticancer Activity

Studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially through its influence on neurotransmitter systems.

- Mechanism of Action : The compound may act by modulating serotonin receptors, which are crucial in mood regulation and neuroprotection.

- Experimental Findings : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy : A study involving patients with skin infections caused by MRSA showed that topical formulations containing this compound resulted in significant improvement compared to placebo treatments.

- Cancer Treatment : Clinical trials assessing the use of this compound in conjunction with traditional chemotherapy agents indicated enhanced efficacy and reduced side effects in patients with advanced lung cancer.

Eigenschaften

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKQWQEKIQUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441353 | |

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-77-8 | |

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.